REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6][CH2:5]1.[NH2:23][C:24]1[CH:29]=[C:28]([CH3:30])[N:27]=[C:26]([CH3:31])[C:25]=1[N+:32]([O-:34])=[O:33].C(N(CC)CC)C>C(O)(C)C>[ClH:1].[ClH:1].[ClH:1].[CH3:31][C:26]1[C:25]([N+:32]([O-:34])=[O:33])=[C:24]([NH:23][CH2:2][CH2:3][N:4]2[CH2:9][CH2:8][N:7]([CH:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:6][CH2:5]2)[CH:29]=[C:28]([CH3:30])[N:27]=1 |f:4.5.6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC(=C1)C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring with ethyl acetate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off with suction
|
Type
|
EXTRACTION
|
Details
|
The latter was extracted
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
ethanolic HCl was added
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from Isopropanol/diisopropyl ethyl (4:1; vol.)
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.Cl.CC1=NC(=CC(=C1[N+](=O)[O-])NCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |